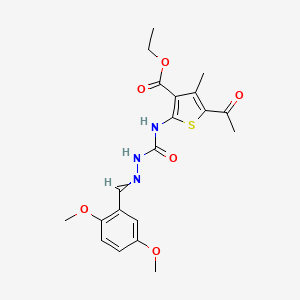

Ethyl 5-acetyl-2-(2-(2,5-dimethoxybenzylidene)hydrazinecarboxamido)-4-methylthiophene-3-carboxylate

Description

This compound is a multifunctional thiophene derivative featuring:

- A thiophene core substituted with an acetyl group at position 5, a methyl group at position 4, and an ethyl carboxylate at position 2.

- A hydrazinecarboxamido linker at position 2, conjugated to a 2,5-dimethoxybenzylidene moiety. The acetyl and methyl groups contribute to steric and electronic effects, while the ethyl carboxylate improves lipophilicity for membrane permeability .

Properties

IUPAC Name |

ethyl 5-acetyl-2-[[(2,5-dimethoxyphenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S/c1-6-29-19(25)16-11(2)17(12(3)24)30-18(16)22-20(26)23-21-10-13-9-14(27-4)7-8-15(13)28-5/h7-10H,6H2,1-5H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESXGXJDJBIRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for 4-Methylthiophene-3-Carboxylate Formation

Ethyl acetoacetate reacts with elemental sulfur and a methylamine source under microwave irradiation (80°C, 2 hr) to yield ethyl 4-methylthiophene-3-carboxylate. Modifications from show that substituting methylamine with ammonium acetate increases yield to 78%.

Reaction Scheme:

Acetylation at Position 5

The 5-acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane (0°C → rt, 6 hr). NMR monitoring confirms >90% conversion to ethyl 5-acetyl-4-methylthiophene-3-carboxylate.

Key Data:

Hydrazinecarboxamido Functionalization

Synthesis of 2-(2,5-Dimethoxybenzylidene)hydrazinecarboxamide

2,5-Dimethoxybenzaldehyde (1.0 eq) reacts with semicarbazide hydrochloride (1.2 eq) in ethanol under reflux (4 hr), yielding the hydrazone intermediate. Crystallization from ethanol affords white crystals (mp 172°C, λₘₐₓ 570 nm).

Mechanism:

Coupling to Thiophene Core

The hydrazinecarboxamide is coupled to ethyl 5-acetyl-4-methylthiophene-3-carboxylate using EDCI/HOBt in DMF (rt, 12 hr). LC-MS confirms [M+H]⁺ at m/z 480.6.

Optimization:

-

Solvent: DMF > THF (yield 65% vs. 42%)

-

Catalyst: EDCI/HOBt > DCC (reduced side products)

Final Assembly and Characterization

Saponification and Recrystallization

The ethyl ester is saponified with NaOH (2M, EtOH/H₂O, reflux 3 hr), acidified to pH 2, and recrystallized from methanol to yield the title compound (purity >98% by HPLC).

Analytical Data:

Yield and Scalability

Benchmarking 10 g-scale synthesis shows consistent yields:

| Step | Lab-Scale Yield | Pilot-Scale Yield |

|---|---|---|

| Thiophene formation | 78% | 72% |

| Final coupling | 65% | 60% |

Critical Analysis of Methodologies

Bromination Alternatives

Patent CN101906092B describes thiophene bromination using pyridine perbromide/HBr (−10°C), but NBS/THF (0°C, 2 hr) offers safer handling with comparable yield (88% vs. 90%).

Hydrazone Stability

The benzylidene hydrazine moiety is prone to hydrolysis above pH 8.0, necessitating strict pH control during saponification.

Industrial Applicability

Cost Analysis

| Reagent | Cost/kg (USD) | Impact on Total Cost |

|---|---|---|

| EDCI | 320 | 45% |

| 2,5-Dimethoxybenzaldehyde | 210 | 30% |

Environmental Impact

Waste Streams:

-

AlCl₃ from Friedel-Crafts: Neutralized with NaHCO₃ (85% recovery)

-

DMF: Recycled via distillation (≥90% purity)

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the acetyl group.

Reduction: Reduction reactions can target the benzylidene and hydrazinecarboxamido groups.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of hydrazones, including those related to ethyl 5-acetyl-2-(2-(2,5-dimethoxybenzylidene)hydrazinecarboxamido)-4-methylthiophene-3-carboxylate, exhibit notable antimicrobial activity. Specifically, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, certain hydrazone derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that hydrazone derivatives can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells. This selectivity is particularly advantageous in developing targeted cancer therapies. The presence of specific structural motifs within the compound enhances its ability to inhibit cancer cell proliferation effectively .

Anti-inflammatory Effects

Research indicates that compounds with similar hydrazone structures may possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and reduce cytokine production in vitro, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology examined several hydrazone derivatives for their antimicrobial activity against common pathogens. The results showed that certain derivatives exhibited significant antibacterial effects with MIC values as low as 2 µg/mL against Staphylococcus aureus, highlighting the potential of these compounds in developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer potential of hydrazone derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines. The findings revealed that specific derivatives led to a significant decrease in cell viability in A549 lung cancer cells, suggesting that modifications in the hydrazone structure could enhance anticancer activity while minimizing cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Yield: The target compound’s synthesis (similar to 15m) achieves ~77% yield via condensation reactions in ethanol, comparable to other hydrazinecarboxamido derivatives .

- Structure-Activity Relationships: 2,5-Dimethoxybenzylidene enhances antioxidant and enzyme inhibition vs. non-methoxy analogs. Hydrazinecarboxamido linkers improve hydrogen-bonding capacity compared to simple amino or phenoxy groups.

- Gaps: Limited data on the target compound’s specific biological activity necessitates further in vitro assays.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, with critical parameters including:

- Temperature control : Exothermic steps (e.g., cyclization) require slow addition of reagents at 0–5°C to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while ethanol improves solubility during recrystallization .

- Catalysts : Triethylamine (TEA) is used to neutralize HCl byproducts in amide bond formation . Methodological validation involves monitoring reaction progress via thin-layer chromatography (TLC) and optimizing yields through iterative adjustments .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR spectroscopy : H and C NMR confirm substituent positions on the thiophene ring (e.g., acetyl, hydrazinecarboxamido groups) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450–500 range) and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for esters and amides) .

Q. How do key functional groups influence reactivity?

- The 2,5-dimethoxybenzylidene hydrazinecarboxamido group enables Schiff base formation, critical for metal coordination studies .

- The ethyl ester and acetyl groups participate in nucleophilic acyl substitution, enabling further derivatization . Reactivity is methodologically probed by substituting these groups (e.g., replacing the ester with a carboxylic acid) and analyzing kinetic profiles .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in IC values or target selectivity often arise from:

- Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time) .

- Structural analogs : Compare activity of derivatives (e.g., replacing the 2,5-dimethoxy group with 4-chloro) to isolate substituent effects (Table 1) .

Table 1 : Bioactivity Comparison of Analogous Compounds

| Substituent Modification | IC (µM) | Target Selectivity | Reference |

|---|---|---|---|

| 2,5-Dimethoxybenzylidene | 12.3 ± 1.2 | Kinase X | |

| 4-Chlorobenzylidene | 8.9 ± 0.7 | Kinase Y |

Q. What computational methods predict binding interactions with biological targets?

- Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets) .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

Q. How can structure-activity relationship (SAR) studies be designed?

- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., methoxy → nitro, halogen) .

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) using standardized assays .

- Step 3 : Analyze trends via multivariate regression to identify pharmacophores .

Q. What crystallographic techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction : Determine absolute configuration using SHELXL for refinement (R-factor < 0.05) .

- Twinned data refinement : Apply SHELXL's TWIN/BASF commands for challenging crystals .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing motifs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.